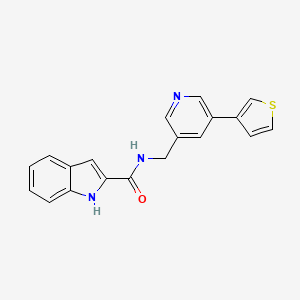

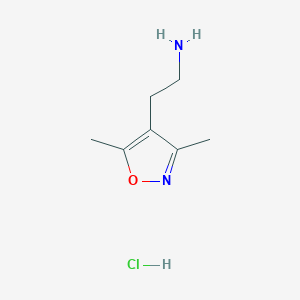

![molecular formula C5H9NO4 B2838984 2-[(Methoxycarbonyl)(methyl)amino]acetic acid CAS No. 116714-27-3](/img/structure/B2838984.png)

2-[(Methoxycarbonyl)(methyl)amino]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(Methoxycarbonyl)(methyl)amino]acetic acid” is a chemical compound with the empirical formula C4H7NO4 . It has a molecular weight of 133.10 .

Molecular Structure Analysis

The InChI code for “2-[(Methoxycarbonyl)(methyl)amino]acetic acid” is 1S/C5H9NO4/c1-6(3-4(7)8)5(9)10-2/h3H2,1-2H3,(H,7,8) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-[(Methoxycarbonyl)(methyl)amino]acetic acid” is a solid at room temperature . The compound’s IUPAC name is [(methoxycarbonyl)(methyl)amino]acetic acid .Applications De Recherche Scientifique

Altering Solution Properties and Acidity

Research indicates that substituting electron-withdrawing groups, such as methoxy and methylthio, at the alpha-position of aliphatic carboxylic acids increases their acidity. This principle was applied to bilirubin analogues to potentially modify their solubility properties, hinting at broader applications in modifying the physical properties of biochemical compounds for improved functionality or analysis (Boiadjiev & Lightner, 1998).

Neuroprotective Drug Development

Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC) has been explored as a potential neuroprotective drug. Labeling with C-11 and subsequent PET studies in rats revealed significant accumulation in the cortical brain areas, suggesting its ability to cross the blood-brain barrier and potentially serve in neurological treatments or imaging (Yu et al., 2003).

Synthetic Chemistry and Heterocyclic Systems

The compound has utility in synthetic chemistry, notably in the preparation of heterocyclic systems. For example, it has been used in the synthesis of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, indicating its role in creating complex molecules with potential pharmacological activities (Selič et al., 1997).

Antibacterial Compound Synthesis

Research into synthesizing 2-[(methoxycarbonyl)methylene]-3-cephem-4-carboxylic acids, with modifications at the 3-position, demonstrated significant in vitro Gram-positive antibacterial activity. This work illustrates the compound's relevance in developing new antibacterial agents (Kim et al., 1984).

Modulation of Catalytic Processes

The compound's derivatives have been studied for their role in modulating catalytic processes, such as methanol carbonylation to acetic acid, highlighting its potential in industrial chemistry to enhance or modify chemical reactions for more efficient production processes (Gregor et al., 2016).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

The exact mode of action of 2-[(Methoxycarbonyl)(methyl)amino]acetic acid is currently unknown due to the lack of specific studies on this compound . Like other amino acids and derivatives, it may participate in protein synthesis or other biochemical reactions .

Biochemical Pathways

It’s possible that this compound could be involved in various biochemical reactions due to its amino acid structure .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[(Methoxycarbonyl)(methyl)amino]acetic acid . For instance, extreme pH or temperature might affect its stability or interaction with its targets. The presence of other molecules might influence its absorption, distribution, metabolism, or excretion.

Propriétés

IUPAC Name |

2-[methoxycarbonyl(methyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-6(3-4(7)8)5(9)10-2/h3H2,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEXOJXRRPCPJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Methoxycarbonyl)(methyl)amino]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol](/img/structure/B2838902.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2838911.png)

![2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile](/img/structure/B2838913.png)

![Tert-butyl 3-fluoro-3-[[3-(prop-2-enoylamino)propanoylamino]methyl]azetidine-1-carboxylate](/img/structure/B2838920.png)

![isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2838923.png)